molecular formula C15H15FN2O2 B13197389 [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine

[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine

Cat. No.: B13197389
M. Wt: 274.29 g/mol
InChI Key: VHNZEJCAQQDFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine is an organic compound with the molecular formula C15H15FN2O2 and a molecular weight of 274.29 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a fluorinated phenyl group and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    [(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine: Known for its unique combination of fluorinated and nitrophenyl groups.

    This compound derivatives: Compounds with similar structures but different substituents on the phenyl rings.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorinated phenyl group and a nitrophenyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-N-[(2-nitrophenyl)methyl]methanamine

InChI

InChI=1S/C15H15FN2O2/c1-11-6-7-12(8-14(11)16)9-17-10-13-4-2-3-5-15(13)18(19)20/h2-8,17H,9-10H2,1H3

InChI Key

VHNZEJCAQQDFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC2=CC=CC=C2[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.